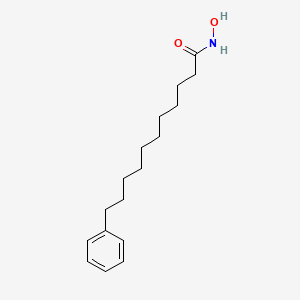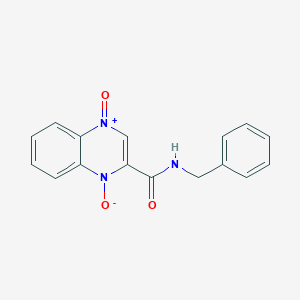
1,1,3,3-Tetranitrocyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetranitrocyclobutane is a chemical compound with the molecular formula C4H4N4O8.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,3,3-Tetranitrocyclobutane can be synthesized through a series of nitration reactions. The process typically involves the nitration of cyclobutane derivatives under controlled conditions. One common method includes the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to prevent decomposition and to ensure the selective nitration of the cyclobutane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques helps in the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,3,3-Tetranitrocyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,3,3-Tetranitrocyclobutane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other nitrated compounds.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of high-energy materials and explosives.
Wirkmechanismus
The mechanism of action of 1,1,3,3-Tetranitrocyclobutane involves the interaction of its nitro groups with various molecular targets. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modification of proteins, nucleic acids, and other cellular components, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,3,3-Tetramethylcyclobutane
- Cyclobutane derivatives with different substituents
Comparison
1,1,3,3-Tetranitrocyclobutane is unique due to its high degree of nitration, which imparts distinct chemical properties compared to other cyclobutane derivatives. The presence of multiple nitro groups makes it highly reactive and suitable for specific applications in high-energy materials and explosives .
Eigenschaften
| 120167-77-3 | |
Molekularformel |
C4H4N4O8 |
Molekulargewicht |
236.10 g/mol |
IUPAC-Name |
1,1,3,3-tetranitrocyclobutane |
InChI |
InChI=1S/C4H4N4O8/c9-5(10)3(6(11)12)1-4(2-3,7(13)14)8(15)16/h1-2H2 |
InChI-Schlüssel |
XKRNFGWJXBLIHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


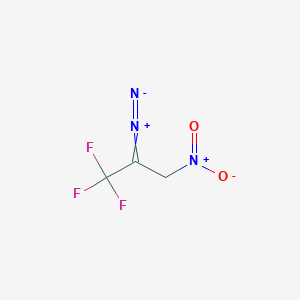

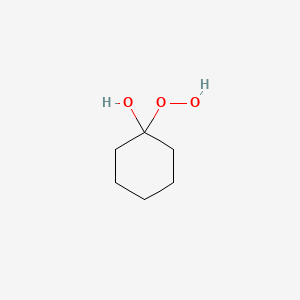
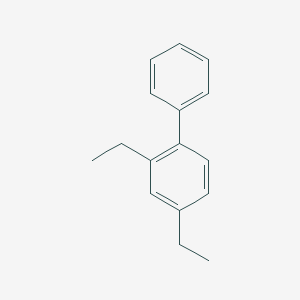

![1,1',1''-[Methanetriyltris(oxyethane-2,1-diyl)]tribenzene](/img/structure/B14299396.png)

